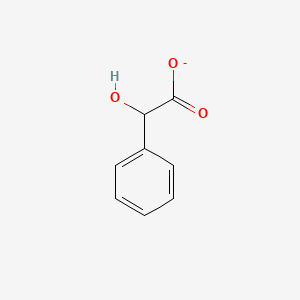
Mandelate
概要
説明
Mandelate is a hydroxy monocarboxylic acid anion. It derives from an acetate. It is a conjugate base of a mandelic acid.
科学的研究の応用
Biochemical Applications
1.1 Drug Synthesis and Pharmaceutical Applications
Mandelate and its derivatives are crucial in the synthesis of various pharmaceuticals. They serve as important building blocks in drug development, particularly in creating chiral compounds necessary for effective drug action. For instance, the mandelic acid degradation pathway from Pseudomonas putida is extensively studied for its enzymes that facilitate the conversion of aromatic compounds into useful intermediates for drug synthesis .
A notable application is the use of methenamine this compound as a urinary antibacterial agent. In acidic urine, methenamine is converted to formaldehyde, which exhibits antibacterial properties. Recent studies have developed pH-sensitive nanoparticles that encapsulate methenamine this compound to enhance its therapeutic efficacy against cancer cells by inducing DNA damage through localized formaldehyde release .
1.2 Enzyme Catalysis
This compound racemase (EC 5.1.2.2) catalyzes the interconversion of mandelic acid enantiomers, which is essential for synthesizing optically active compounds. The enzyme's active site exhibits hydrophobic characteristics that allow it to accommodate various substrate analogues, demonstrating its potential in kinetic resolution and biocatalysis . Research has shown that modifications to the enzyme can enhance its catalytic efficiency and substrate specificity, making it a valuable tool in synthetic organic chemistry .
Metabolic Pathways
2.1 this compound Pathway in Yeasts
Recent genomic and metabolomic studies have identified a this compound pathway in certain yeasts, such as Hanseniaspora vineae, which synthesizes benzenoids from phenylalanine and tyrosine via phenylpyruvate intermediates. This pathway provides insights into alternative routes for producing valuable aromatic compounds that are essential in various biological processes . The discovery of this pathway enhances our understanding of yeast metabolism and opens new avenues for biotechnological applications.
Case Studies
特性
CAS番号 |
769-61-9 |
|---|---|
分子式 |
C8H7O3- |
分子量 |
151.14 g/mol |
IUPAC名 |
2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1 |
InChIキー |
IWYDHOAUDWTVEP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














